3-Amino-1-(piperidin-1-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXYKNQQCRFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424564 | |
| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161862-09-5 | |
| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 1 Piperidin 1 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While specific, experimentally determined ¹H NMR data for 3-Amino-1-(piperidin-1-yl)propan-1-one is not widely available in peer-reviewed literature, a theoretical analysis based on its structure allows for the prediction of the expected chemical shifts and signal multiplicities. The analysis would focus on the distinct proton environments within the piperidine (B6355638) ring and the aminopropanone chain.
Key expected signals would include:
Piperidine Protons: The protons on the piperidine ring are expected to show complex splitting patterns due to their diastereotopic nature. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be deshielded and appear at a lower field compared to the other ring protons.
Propanone Chain Protons: The two methylene groups in the propanone chain (-CH₂-CH₂-NH₂) would each give rise to a distinct signal, likely triplets, due to coupling with each other. The protons adjacent to the carbonyl group would be expected at a lower field than those adjacent to the amino group.
Amine Protons: The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine H-2, H-6 | 3.4 - 3.6 | Multiplet |
| Piperidine H-3, H-5 | 1.5 - 1.7 | Multiplet |
| Piperidine H-4 | 1.4 - 1.6 | Multiplet |
| -CO-CH₂- | 2.6 - 2.8 | Triplet |
| -CH₂-NH₂ | 2.9 - 3.1 | Triplet |
Note: These are estimated values and actual experimental data may vary.
Similarly, experimental ¹³C NMR data is not readily accessible. However, the expected chemical shifts can be predicted based on the functional groups present in this compound. The spectrum would be expected to show distinct signals for each of the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| Piperidine C-2, C-6 | 45 - 50 |
| Piperidine C-3, C-5 | 25 - 30 |
| Piperidine C-4 | 24 - 28 |
| -CO-CH₂- | 35 - 40 |
Note: These are estimated values and actual experimental data may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, confirming the connectivity of the protons within the piperidine ring and the propanone chain. For instance, cross-peaks would be expected between the adjacent methylene groups of the propanone moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
At present, there are no published studies detailing the use of these advanced 2D NMR techniques for the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₆N₂O), the calculated monoisotopic mass is 156.1263 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
While experimental HRMS data is not available in the literature, predicted fragmentation patterns can be postulated. Common fragmentation pathways for such a molecule under electron ionization (EI) would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms or the carbonyl group.
McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Table 3: Predicted HRMS Data for this compound
| Ion | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 157.1335 |
Source: Predicted data from PubChem.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation and packing of the molecules in the crystal lattice.
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would be expected to reveal key structural features, including:
The conformation of the piperidine ring, which is anticipated to adopt a chair conformation.
The planarity of the amide group due to resonance.
The specific bond lengths and angles of the propanone chain.
Intermolecular interactions, such as hydrogen bonding involving the primary amine and the carbonyl oxygen, which would dictate the crystal packing.
While no direct data exists for the title compound, the crystal structure of a closely related molecule, 3-Oxo-3-(piperidin-1-yl)propanenitrile, has been reported. In this analogue, the piperidine ring indeed adopts a chair conformation. This provides a valuable comparative model for what might be expected for this compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, provides significant insights into the probable crystal packing and intermolecular interactions. researchgate.net In the crystalline state, molecules of similar structures are often linked through a network of hydrogen bonds.
For this compound, the primary amine (-NH₂) group and the carbonyl (C=O) group are key sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by intermolecular N-H···O hydrogen bonds, forming chains or more complex three-dimensional networks.
A summary of potential intermolecular interactions is presented in the table below.
| Interacting Atoms | Type of Interaction | Role of this compound Moiety |
| N-H (amine) and O (carbonyl) | Hydrogen Bond | Donor and Acceptor |
| N-H (amine) and N (amine) | Hydrogen Bond | Donor and Acceptor |
| C-H and O (carbonyl) | Weak Hydrogen Bond | Donor and Acceptor |
Conformational Analysis of the Piperidine Ring in the Crystalline State
The piperidine ring is a six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.netnih.gov This is the most stable conformation for piperidine and its derivatives in the crystalline state. In the crystal structure of the related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, the piperidine ring indeed exhibits a chair conformation. researchgate.net
The specific puckering parameters of the piperidine ring, which quantitatively describe the chair conformation, can be determined from crystallographic data. For 3-Oxo-3-(piperidin-1-yl)propanenitrile, these parameters have been calculated as Q = 0.5455 (18) Å, Θ = 1.84 (19)°, and φ = 113 (6)°. researchgate.net It is expected that the piperidine ring in this compound would also adopt a similar stable chair conformation in the solid state. The orientation of substituents on the piperidine ring (axial vs. equatorial) is influenced by steric and electronic factors to achieve the lowest energy state. d-nb.inforesearchgate.net
Studies on Annular Prototropic Tautomerism in Related Systems
Prototropic tautomerism refers to the migration of a proton, often resulting in the interconversion of constitutional isomers. wikipedia.org In the context of this compound, the presence of an amide functional group introduces the possibility of amide-iminol tautomerism. researchgate.net
This equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, leading to the formation of an iminol tautomer.
Amide Form <=> Iminol Form
While this tautomerism is a general characteristic of amides, the equilibrium usually strongly favors the amide form. nih.gov Annular tautomerism, which involves proton migration within a heterocyclic ring system, is less relevant to the piperidine ring in this compound as it is saturated. However, studies on related systems, such as pyrazoles and triazoles, have extensively investigated annular tautomerism. researchgate.net The investigation of tautomeric equilibria often employs techniques like NMR spectroscopy to determine the relative populations of the different tautomers in solution.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups and their expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Stretch | 3500-3300 | Medium |
| C-H (Alkane) | Stretch | 3000-2850 | Strong |
| C=O (Amide) | Stretch | 1680-1630 | Strong |
| N-H (Primary Amine) | Bend | 1650-1580 | Medium |
| C-N | Stretch | 1250-1020 | Medium |
The N-H stretching vibration of the primary amine is typically observed as two bands in the 3500-3300 cm⁻¹ region. libretexts.org The C-H stretching of the alkane portions of the molecule will appear as strong absorptions between 3000 and 2850 cm⁻¹. libretexts.org A very strong and characteristic band for the C=O stretch of the tertiary amide is expected in the region of 1680-1630 cm⁻¹. libretexts.org The N-H bending of the primary amine will likely appear around 1650-1580 cm⁻¹. libretexts.org Finally, the C-N stretching vibrations will be present in the fingerprint region of the spectrum.
Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography – HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of chemical compounds and separating isomers. nih.govwho.int For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity determination.
In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for this compound could consist of a mixture of water (often with a buffer and an ion-pairing agent) and an organic modifier like acetonitrile or methanol.
Furthermore, if the synthesis of this compound involves chiral centers, or if chiral impurities are a concern, chiral HPLC can be employed for the separation of enantiomers or diastereomers. This often requires specialized chiral stationary phases. For the related compound, 3-aminopiperidine, HPLC methods using chiral columns have been developed for the analysis of its enantiomeric purity. google.comresearchgate.net These methods sometimes involve pre-column derivatization to enhance detectability and chromatographic resolution. researchgate.net
A summary of potential HPLC methods is provided in the table below.
| HPLC Mode | Stationary Phase | Mobile Phase Components | Application |
| Reversed-Phase | C18 | Water, Acetonitrile/Methanol, Buffer | Purity Assessment |
| Chiral | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Isomer Separation |
Computational Chemistry and in Silico Modeling of 3 Amino 1 Piperidin 1 Yl Propan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic characteristics of a molecule from first principles. For a molecule like 3-Amino-1-(piperidin-1-yl)propan-1-one, a systematic DFT study would provide fundamental insights.
Geometry Optimization and Exploration of Conformational Energetic Landscape
A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the lowest energy arrangement of the atoms. Due to the flexible nature of the piperidine (B6355638) ring and the rotatable bonds in the aminopropanone chain, this compound can exist in multiple conformations. A thorough study would explore the conformational energetic landscape to identify the various low-energy conformers and the energy barriers between them. This would typically involve systematic rotations around the key dihedral angles and subsequent optimization of each starting geometry. The results would indicate the preferred spatial arrangement of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the amino group relative to the carbonyl group.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the optimized geometries of the stable conformers are obtained, DFT methods can be used to predict various spectroscopic properties. For instance, the calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can help confirm the structure and assign specific signals to individual atoms in the molecule. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. This information is invaluable for identifying characteristic functional group vibrations, such as the C=O stretch of the ketone, the N-H bends of the primary amine, and the various C-H and C-N stretching and bending modes.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. For this compound, the MEP surface would likely show a negative potential (typically colored red) around the carbonyl oxygen and the lone pair of the primary amino group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, highlighting them as sites for nucleophilic interaction.
Noncovalent Interaction (NCI) Analysis for Supramolecular Assembly
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, both within a molecule and between molecules. For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, which could play a significant role in stabilizing certain conformations. In a condensed phase, this analysis would also help to understand how molecules interact with each other to form supramolecular assemblies, which is crucial for understanding its crystal packing and bulk properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling in Solution
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. By simulating the motion of the atoms in the presence of a solvent (such as water), MD simulations provide a detailed view of the molecule's flexibility and conformational dynamics in a more realistic environment. For this compound, an MD simulation would show how the piperidine ring flips between different chair conformations and how the side chain moves and interacts with the surrounding solvent molecules. This provides a more comprehensive understanding of the conformational preferences and the time scales of these motions, which is information that is complementary to the static picture provided by DFT.
Molecular Docking and Virtual Screening Methodologies for Predicting Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex. chemcopilot.comjddhs.com This method is instrumental in structure-based drug design, helping to understand the fundamental principles of molecular recognition. jddhs.comualberta.ca Virtual screening, on the other hand, utilizes docking and other computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govnih.gov
For this compound, the process would begin with the generation of a 3D conformation of the molecule. This can be achieved using various molecular modeling software. The next step involves identifying a potential biological target. Given the structural features of the compound, which include a piperidine ring and a flexible amino-propanone chain, it could be screened against a panel of targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes where piperidine-containing compounds have shown activity. researchgate.netresearchgate.net
Once a target protein with a known 3D structure (from X-ray crystallography or NMR, for instance) is selected, a docking simulation is performed. ualberta.ca The software will explore various possible binding poses of this compound within the active site of the target and assign a score to each pose based on a scoring function, which estimates the binding affinity. nih.gov
Virtual screening would involve docking a large library of compounds, which could include derivatives of this compound, against the selected target. The results would be ranked based on their docking scores, allowing for the prioritization of compounds for further experimental testing. acs.orgnih.gov
Illustrative Data for Virtual Screening Hits
To demonstrate the output of a virtual screening campaign, the following hypothetical table shows potential results. The docking score represents the predicted binding affinity, with lower values indicating a more favorable interaction.
| Compound ID | Structure | Docking Score (kcal/mol) |
| This compound | -7.5 | |
| Analog-1 | Modified piperidine ring | -8.2 |
| Analog-2 | Substitution on the amino group | -7.9 |
| Analog-3 | Altered propanone linker | -7.1 |
This data is for illustrative purposes only and does not represent the results of an actual study.
Following a molecular docking simulation, the resulting protein-ligand complex is analyzed to understand the specific interactions that stabilize the binding. This ligand-protein interaction profiling is crucial for understanding the basis of molecular recognition and for guiding lead optimization. osdd.net Software tools are used to identify and visualize various types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. oup.combio.tools
For this compound, one would expect the primary amine to act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the piperidine ring to engage in hydrophobic or van der Waals interactions. The analysis would identify the specific amino acid residues in the binding pocket that form these interactions.
"Hotspots" are regions within the binding site that contribute most significantly to the binding energy. nih.govnumberanalytics.comoup.com Identifying these hotspots is key for designing more potent inhibitors, as modifications to the ligand that enhance interactions with these residues are likely to improve binding affinity. nih.govoup.com
Hypothetical Ligand-Protein Interaction Profile
This table illustrates the types of interactions that could be predicted for this compound with the active site of a hypothetical protein.
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type |
| Primary Amine (-NH2) | Aspartic Acid (ASP) 102 | Hydrogen Bond (Donor) |
| Carbonyl Oxygen (C=O) | Serine (SER) 150 | Hydrogen Bond (Acceptor) |
| Piperidine Ring | Leucine (LEU) 85, Valine (VAL) 93 | Hydrophobic Interaction |
| Piperidine Ring | Phenylalanine (PHE) 250 | Pi-Alkyl Interaction |
This data is for illustrative purposes only and does not represent the results of an actual study.
A single ligand can often adopt multiple conformations, or "binding modes," within a protein's active site. nih.govacs.org Docking programs generate several possible binding modes and rank them based on their predicted binding energies. nih.gov The top-ranked pose is often considered the most likely, but other low-energy poses may also be relevant. nih.gov The analysis of different binding modes can provide insights into the dynamic nature of the protein-ligand interaction. acs.org
The relative binding affinity of a series of related compounds can also be predicted. nih.govnih.gov This is particularly useful in lead optimization, where the goal is to design new molecules with improved potency. By comparing the predicted binding affinities of different analogs of this compound, researchers can make informed decisions about which modifications are most likely to lead to better drugs. chemrxiv.orgacs.org
Hypothetical Predicted Binding Modes
The following table provides an example of the data that might be generated for different predicted binding modes of this compound.
| Binding Mode ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | ASP 102, SER 150, LEU 85 |
| 2 | -7.2 | GLU 105, TYR 200, VAL 93 |
| 3 | -6.9 | ASP 102, ILE 148, PHE 250 |
This data is for illustrative purposes only and does not represent the results of an actual study.
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govunivie.ac.atnih.gov These models can be generated based on the interaction data obtained from a docked protein-ligand complex. researchgate.netyoutube.comyoutube.com The identified interaction points, such as hydrogen bond donors/acceptors and hydrophobic centers, are translated into pharmacophoric features. nih.govnih.gov
For this compound, a pharmacophore model would likely include a hydrogen bond donor feature for the primary amine, a hydrogen bond acceptor feature for the carbonyl oxygen, and a hydrophobic feature representing the piperidine ring. This model can then be used as a 3D query to screen large compound databases to find other, structurally diverse molecules that fit the pharmacophore and are therefore also likely to bind to the target. nih.govnumberanalytics.com
Hypothetical Pharmacophore Model
This table outlines a possible pharmacophore model derived from the hypothetical interaction data of this compound.
| Pharmacophoric Feature | Corresponding Functional Group | Spatial Coordinates (x, y, z) |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | (10.2, 5.6, 12.1) |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | (8.5, 6.1, 13.5) |
| Hydrophobic (HY) | Piperidine Ring (center) | (7.9, 8.4, 14.2) |
This data is for illustrative purposes only and does not represent the results of an actual study.
Reaction Chemistry and Mechanistic Investigations of 3 Amino 1 Piperidin 1 Yl Propan 1 One
Reactivity of the Primary Amino Group
The primary amino group (-NH2) at the C-3 position is a potent nucleophile and a key site for a variety of chemical transformations.
Nucleophilic Reactions and Functional Group Transformations
The lone pair of electrons on the nitrogen atom of the primary amino group allows it to readily participate in nucleophilic substitution and addition reactions. This reactivity is fundamental to its role in constructing more complex molecular architectures.
Acylation: The primary amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for installing protecting groups or for building larger molecules.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.
Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reversible reaction is often a key step in the synthesis of various heterocyclic compounds.
Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups in other molecules. For instance, it can react with compounds like chloropyrimidines in nucleophilic substitution reactions to form new C-N bonds, a common strategy in the synthesis of pharmaceutical analogues. nih.gov
Condensation and Cyclization Reactions
The primary amino group, in concert with the ketone functionality, facilitates a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic ring systems. fiveable.me
Pyrimidine (B1678525) Synthesis: β-Aminoketones are crucial precursors for the synthesis of pyrimidine derivatives. researchgate.net For example, condensation of a β-aminoketone with an amidine can lead to the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine ring system. rsc.org This type of [3+3] annulation is a powerful tool for constructing substituted pyrimidines. rsc.org
Pyrrole and Pyridine (B92270) Synthesis: Intramolecular cyclization or intermolecular condensation reactions involving the amino group and the ketone can be employed to synthesize substituted pyrroles and pyridines. The specific reaction pathway and resulting product are often dictated by the reaction conditions and the other reagents present. researchgate.netlnu.edu.cn
1,3-Dipolar Cycloaddition: The primary amino group can be converted into an azomethine ylide through condensation with an aldehyde or ketone. This intermediate can then undergo a [3+2] cycloaddition reaction with a dipolarophile to generate five-membered heterocyclic rings like pyrrolidines. beilstein-journals.org
Reactivity of the Ketone Moiety
The ketone group is another key reactive center in 3-amino-1-(piperidin-1-yl)propan-1-one, characterized by an electrophilic carbonyl carbon and acidic α-protons.
Carbonyl Reactivity in Nucleophilic Additions and Reductions
The carbonyl carbon is susceptible to attack by nucleophiles, and the ketone can be readily reduced to the corresponding alcohol.
Nucleophilic Addition: The ketone can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide, to form new carbon-carbon bonds and a tertiary alcohol. acs.org
Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). This reduction is often stereoselective, and the resulting amino alcohol is a valuable synthetic intermediate. For example, similar β-amino alcohols are used in Petasis three-component reactions. broadinstitute.org
Table 1: Common Reduction Reactions of the Ketone Moiety
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Amino-1-(piperidin-1-yl)propan-1-ol | Methanol or Ethanol, Room Temperature |
Alpha-Carbon Functionalization and Enolate Chemistry
The protons on the carbon atom alpha to the ketone (the C-2 position) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with a variety of electrophiles. youtube.com
Enolate Formation: The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can quantitatively convert the ketone into its enolate. youtube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com
Alkylation: The enolate can be alkylated by reaction with alkyl halides, allowing for the introduction of various substituents at the α-position. This is a fundamental carbon-carbon bond-forming reaction.
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone molecule (including another molecule of the starting material) in an aldol reaction. This reaction can be used to form β-hydroxy ketones, which can then be dehydrated to form α,β-unsaturated ketones.
Halogenation: In the presence of a base and a halogen source (e.g., Br2), the α-carbon can be halogenated.
Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine. While generally less nucleophilic than the primary amino group due to steric hindrance, it still possesses a lone pair of electrons and can participate in chemical reactions.
Basicity and Salt Formation: The piperidine nitrogen is basic and will be protonated in the presence of acid to form a piperidinium (B107235) salt. This property influences the solubility of the compound. solubilityofthings.com
Quaternization: The piperidine nitrogen can react with reactive alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral tertiary amine into a permanently charged species.
Catalytic Activity: In some reactions, the piperidine moiety itself can act as a base or a nucleophilic catalyst. For example, piperidine is known to catalyze Knoevenagel condensations and Michael additions. lnu.edu.cn
Influence on Carbonyl Reactivity: The lone pair on the piperidine nitrogen can be donated towards the adjacent carbonyl group through resonance, forming a zwitterionic resonance structure. This donation of electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to a simple dialkyl ketone. However, this effect is generally less pronounced than in a true amide due to the geometry of the ring.
N-Alkylation and N-Acylation Reactions
The primary amino group in this compound is a key site for synthetic modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the compound's physicochemical properties.
N-Alkylation: The nucleophilic nature of the primary amine allows for the introduction of various alkyl groups. General methods for the N-alkylation of amines are applicable here, including reactions with alkyl halides or reductive amination. A significant challenge in the N-alkylation of primary amines is achieving mono-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products. organic-chemistry.org
To address this, specific strategies can be employed. One such method involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with amino alcohols, effectively protecting the amine and allowing for selective mono-N-alkylation. organic-chemistry.org Although this compound is a keto-amine rather than an amino alcohol, analogous principles of temporary protection or controlled reaction conditions are crucial. Another effective method is the iridium-catalyzed N-alkylation using alcohols through a "hydrogen borrowing" mechanism, which is atom-economical and produces water as the only byproduct. researchgate.net
N-Acylation: The primary amino group readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters under basic conditions. This reaction typically proceeds cleanly to form the corresponding amide derivative. smolecule.com N-acylation is a common strategy in drug development to introduce specific functionalities or to create prodrugs. For instance, the reaction with an appropriate acid derivative can introduce new pharmacophores or alter the compound's solubility and bioavailability. smolecule.com
Table 1: General Conditions for N-Alkylation and N-Acylation of Primary Amines
| Reaction Type | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Introduction of alkyl groups | monash.edu |
| Alcohol, Iridium Catalyst, Base, Solvent (e.g., Toluene) | Atom-economical alkylation | researchgate.net | |
| 9-BBN, Alkyl Halide, Base; followed by acidic hydrolysis | Selective mono-alkylation of amino alcohols | organic-chemistry.org |
| N-Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Formation of amides | smolecule.com |
Participation in Ring Expansions or Contractions (if applicable)
The piperidine ring is a saturated heterocycle that can, under specific conditions, undergo ring contraction or expansion reactions. These transformations are valuable for creating novel molecular scaffolds.
Ring Contraction: Photomediated reactions offer a pathway for the ring contraction of piperidines. nih.gov For example, an α-acylated piperidine can undergo a Norrish Type II reaction upon photoirradiation. This process involves an initial 1,5-hydrogen atom transfer to form a 1,4-diradical intermediate, which then undergoes homolytic C-N bond cleavage. Subsequent intramolecular cyclization (a Mannich-type reaction) of the resulting imine-enol intermediate yields a cyclopentane (B165970) derivative. nih.gov While this has been demonstrated for N-arylsulfonyl piperidines, the applicability to this compound would depend on its ability to be transformed into a suitable photoreactive precursor. Other methods for ring contraction, such as the Favorskii rearrangement of α-halo cycloalkanones, are also known but would require initial functionalization of the piperidine ring. harvard.edu
Ring Expansion: Ring expansion reactions of cyclic ketones or amines are also established synthetic strategies. For instance, the reaction of a cyclic ketone with diazomethane (B1218177) can lead to a one-carbon ring expansion. However, specific studies detailing the participation of this compound in either ring expansion or contraction reactions are not extensively documented in the surveyed literature. The potential for such transformations exists but would require dedicated investigation to establish viable reaction conditions and pathways. whiterose.ac.uk
Heterocyclic Ring Formation and Transformations Involving the Compound Scaffold
The bifunctional nature of this compound, possessing a primary amine and a ketone, makes it a valuable building block for the synthesis of more complex heterocyclic systems. The 1,3-relationship between the amine and the carbonyl group is particularly suited for condensation reactions with various reagents to form new rings.
For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of seven-membered rings like diazepines. The primary amine can also be a starting point for building fused heterocyclic systems. For instance, after conversion to a more complex intermediate, the amine could participate in intramolecular cyclizations to form bicyclic or polycyclic structures.
The piperidine nitrogen and the adjacent carbonyl group can also be involved in cyclization reactions. The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines from piperidine-4-ones demonstrates the utility of the piperidine scaffold in forming fused pyridine rings. researchgate.net Similarly, the primary amine of the title compound could be diazotized and subsequently cyclized, or it could react with suitable reagents to form heterocyclic rings such as pyrazoles or triazoles. nih.govresearchgate.net The transformation of 3-amino-1H-pyridin-2-one derivatives showcases how an amino group can act as an inbuilt directing group for further functionalization and cyclization. researchgate.net
Table 2: Potential Heterocyclic Ring Formations
| Reactant(s) | Potential Heterocyclic Product | Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl Compound | Substituted Dihydrodiazepine | Condensation/Cyclization |
| Hydrazine Derivative | Substituted Pyrazole | Condensation/Cyclization |
| Guanidine | Substituted Dihydropyrimidine | Condensation/Cyclization |
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic studies on the key reactions of this compound are not widely available in the current scientific literature. Such studies are essential for optimizing reaction conditions, understanding reaction mechanisms, and predicting product distributions.
Kinetics: The rate of reactions involving the primary amino group, such as N-alkylation or N-acylation, would be influenced by several factors. These include the nucleophilicity of the amine, the electrophilicity of the reacting partner, steric hindrance around the reactive site, and the solvent used. For instance, the piperidine ring, while flexible, could impose some steric constraints that affect the approach of bulky electrophiles.
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions like acylation, the formation of a stable amide bond generally makes the reaction thermodynamically favorable. In potential cyclization reactions, the stability of the resulting heterocyclic ring (e.g., 5-, 6-, or 7-membered rings) would be a major thermodynamic driving force. Ring strain in smaller rings or unfavorable transannular interactions in medium-sized rings would impact the position of the equilibrium. While specific data for this compound is lacking, studies on similar molecules, such as the thermodynamics of CO2 absorption by amino alcohols, provide a framework for how such investigations could be conducted. researchgate.net
Further research is required to quantify the kinetic and thermodynamic parameters for the reactions of this compound to enable a more complete understanding of its chemical behavior.
Design, Synthesis, and Characterization of Structural Analogs and Derivatives of 3 Amino 1 Piperidin 1 Yl Propan 1 One
Systematic Structural Modifications for Research Purposes
Systematic structural modifications of 3-amino-1-(piperidin-1-yl)propan-1-one are undertaken to explore the structure-activity relationships (SAR) of the molecule. By methodically altering different parts of the compound, researchers can identify key functional groups and structural features that are crucial for its biological activity and other properties.
Alterations to the Primary Amino Group (e.g., alkylation, acylation, amide formation)
The primary amino group of this compound is a prime site for modification to generate a diverse range of analogs. Common derivatization strategies include alkylation, acylation, and amide formation.
Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various synthetic methods. google.com This modification can influence the compound's basicity, lipophilicity, and steric bulk, which in turn can affect its interaction with biological targets.
Acylation and Amide Formation: Acylation of the primary amino group to form amides is a widely used technique in medicinal chemistry. sphinxsai.comfishersci.co.uk This transformation can be accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling reagents. fishersci.co.uk The resulting amide bond can introduce a variety of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems. sphinxsai.com This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The use of flow chemistry has also been explored for more sustainable and efficient amide bond formation. nih.gov
A plausible reaction for amide formation is the coupling of this compound with a carboxylic acid using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk
Table 1: Examples of Alterations to the Primary Amino Group
| Modification | Reagent/Method | Potential Effect |
|---|---|---|
| Alkylation | Alkyl halides, Reductive amination | Modulates basicity and lipophilicity |
| Acylation | Acyl chlorides, Anhydrides | Alters electronic properties and hydrogen bonding |
Substitutions and Functionalizations on the Piperidine (B6355638) Ring
The piperidine ring offers multiple positions for substitution and functionalization, providing another avenue for creating structural diversity. Modifications can be made by introducing substituents at various positions on the ring. For instance, the introduction of a methyl group at the 3-position of the piperidine ring has been explored in the synthesis of certain analogs.
The synthesis of substituted piperidines can be achieved through multi-step routes starting from readily available precursors like L-glutamic acid. researchgate.net These synthetic strategies allow for the introduction of various functional groups and the control of stereochemistry, which can be crucial for biological activity.
Table 2: Examples of Piperidine Ring Modifications
| Modification | Position | Potential Effect |
|---|---|---|
| Alkyl Substitution | C-2, C-3, C-4 | Influences steric hindrance and conformational preference |
| Introduction of Functional Groups (e.g., -OH, -NH2) | C-3, C-4 | Alters polarity and hydrogen bonding potential |
Variations in the Propanone Chain Length and Functionality
Modifying the three-carbon propanone chain that links the primary amino group and the piperidine ring can significantly impact the molecule's flexibility and spatial arrangement of its key functional groups.
Chain Length Variation: The length of the alkyl chain can be extended or shortened. For example, analogs with an ethanone (B97240) or butanone backbone instead of a propanone backbone can be synthesized. This can be achieved by using starting materials with different chain lengths, such as 3-amino-1-propanol or other amino alcohols. sigmaaldrich.com
Functional Group Interconversion: The ketone functionality in the propanone chain can be modified. For instance, it can be reduced to a secondary alcohol to create analogs like 3-(piperidin-1-yl)propan-1-ol. bldpharm.comtcichemicals.com This change eliminates the carbonyl group and introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, thereby altering the compound's physicochemical properties and potential biological interactions.
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties while retaining desired biological activity. bhsai.orgniper.gov.in
Scaffold Hopping: This strategy involves replacing the central core structure (scaffold) of a molecule with a structurally different one, while maintaining the spatial arrangement of key functional groups. nih.gov For this compound, this could involve replacing the piperidine ring with other heterocyclic systems like piperazine (B1678402) or morpholine. scbt.com For example, replacing the piperidine with a piperazine ring results in compounds like 3-amino-1-(piperazin-1-yl)propan-1-one. scbt.com This approach can lead to the discovery of compounds with novel intellectual property, improved pharmacokinetic profiles, or different side-effect profiles. researchgate.netdundee.ac.uk
Bioisosteric Replacement: This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. nih.govnih.gov For instance, the primary amino group could be replaced with other functional groups of similar size and electronic character. The carbonyl group of the propanone linker could also be a target for bioisosteric replacement. This strategy is often used to overcome issues like metabolic instability or to fine-tune the compound's properties. nih.gov
Development of Compound Libraries for Academic Screening Efforts
The synthesis of compound libraries based on the this compound scaffold is a valuable approach for academic research and high-throughput screening. These libraries consist of a collection of structurally related compounds that are systematically varied at different positions of the molecule.
By employing parallel synthesis techniques, researchers can efficiently generate a large number of analogs. researchgate.net These libraries can then be screened against a variety of biological targets to identify hit compounds with desired activities. The data obtained from these screenings can provide valuable insights into the structure-activity relationships of the scaffold and guide the design of more potent and selective compounds. Several commercial suppliers offer compound libraries for screening purposes. chemdiv.com
Synthesis and Characterization of Deuterated or Labeled Analogs for Mechanistic Studies
To investigate the mechanism of action and metabolic fate of this compound and its analogs, the synthesis of deuterated or radiolabeled versions is often necessary.
Deuterated Analogs: Replacing hydrogen atoms with deuterium (B1214612) can be used to study the kinetic isotope effect, which can provide information about the rate-determining steps in metabolic pathways. This can help in identifying sites of metabolic oxidation and in designing analogs with improved metabolic stability.
Radiolabeled Analogs: Introducing a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), allows for the tracking of the compound in biological systems. This is particularly useful for absorption, distribution, metabolism, and excretion (ADME) studies. For in vivo imaging techniques like positron emission tomography (PET), analogs can be labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). nih.gov The synthesis of such labeled compounds requires specialized techniques and handling procedures. nih.gov
The characterization of these labeled analogs involves techniques like mass spectrometry to confirm the incorporation of the isotope and to determine the specific activity of radiolabeled compounds.
Exploration of Biological Activity and Molecular Target Engagement in Vitro Studies
Enzyme Inhibition Profiles (In Vitro)
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research has been directed toward understanding the inhibitory profile of 3-Amino-1-(piperidin-1-yl)propan-1-one against several classes of enzymes.
Inhibition of FLT3 Kinase and Selectivity Assessment in Cell-Free Assays
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), making it a significant target for therapeutic intervention.
However, a comprehensive review of published scientific literature reveals no specific data on the direct inhibition of FLT3 kinase by the compound this compound. While related and more complex molecular structures have been designed and synthesized as FLT3 inhibitors, often demonstrating potent activity, the specific activity and selectivity profile for this compound itself are not documented in peer-reviewed studies. Research in this area has focused on derivatives that incorporate this moiety as a structural component rather than on the compound as a standalone inhibitor.
Interaction with Bruton's Tyrosine Kinase (BTK) and Related Kinases
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. It is a validated therapeutic target for various B-cell malignancies and autoimmune disorders. The interaction between BTK and members of the Toll-like receptor (TLR) family is also an area of active investigation.
Scientific investigation into the direct interaction between this compound and BTK has not yielded specific binding or inhibition data. While some complex kinase inhibitors that show activity against FLT3 were developed from scaffolds of BTK inhibitors, there is no evidence to suggest that this compound itself is an active modulator of BTK or related kinases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes mellitus, as it enhances insulin (B600854) secretion and improves glucose homeostasis.
There is currently no available data in scientific literature detailing in vitro studies on the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by this compound. The potential for this specific compound to act as a DPP-IV inhibitor remains uninvestigated in published research.
Modulation of Other Relevant Enzyme Systems (e.g., Glycogen (B147801) Synthase Kinase-3β)
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell adhesion, proliferation, and apoptosis. Its dysregulation has been linked to various conditions, including neurodegenerative diseases, bipolar disorder, and diabetes.
An extensive search of scientific databases does not provide any evidence or data regarding the modulation of Glycogen Synthase Kinase-3β or its signaling pathways by this compound. Its activity profile against this enzyme has not been characterized.
Anti-Infective Research (In Vitro Investigations)
The search for novel anti-infective agents is a global health priority, particularly for diseases like malaria, which are characterized by widespread drug resistance.
Anti-Malarial Activity and Parasitic Protein Targets (e.g., P. falciparum triophosphate phosphoglycolate complex, reductase, PfPK7, glutaredoxin, PfATP6, PfHT)
The malaria parasite, Plasmodium falciparum, relies on numerous essential proteins for its survival and replication within human red blood cells. These proteins, including various transporters and enzymes like the M1 alanyl-aminopeptidase (PfA-M1), are considered promising targets for new antimalarial drugs. The development of compounds that can disrupt these targets is a key strategy to combat resistant strains of the parasite.
Despite the urgent need for new antimalarials, there are no published in vitro studies that document any anti-malarial activity for the compound this compound. Furthermore, there is no research available on its potential interaction with specific parasitic protein targets such as P. falciparum triophosphate phosphoglycolate complex, reductase, PfPK7, glutaredoxin, PfATP6, or PfHT. The compound's potential as an anti-infective agent against P. falciparum has not been reported.
Anti-Tubercular Activity against Mycobacterial Strains (e.g., M. tuberculosis H37Rv)
There are no available studies in the scientific literature that have evaluated the anti-tubercular activity of this compound against Mycobacterium tuberculosis H37Rv or any other mycobacterial strains. Consequently, data regarding its minimum inhibitory concentration (MIC) or its mechanism of action against these bacteria is non-existent.
Other Antimicrobial Investigations (e.g., Anti-Trichomonas vaginalis activity of related compounds)
No research has been published on the specific antimicrobial activity of this compound against pathogens such as Trichomonas vaginalis. While studies on other, structurally distinct piperidine-containing molecules have shown activity against this parasite, these findings cannot be attributed to the title compound.
Immunological Pathway Modulation (In Vitro)
Inhibition of NLRP3 Inflammasome Activation and Cytokine Release (e.g., IL-1β)
There is no scientific evidence to suggest that this compound inhibits the activation of the NLRP3 inflammasome. Furthermore, no in vitro studies have been conducted to measure its effect on the release of associated cytokines, such as Interleukin-1β (IL-1β), from immune cells.
Mechanisms of Immunomodulation (e.g., ATPase activity inhibition)
The potential for this compound to modulate immune responses through mechanisms like the inhibition of ATPase activity has not been investigated. The scientific literature is void of any data pertaining to its interaction with intracellular signaling pathways involved in immunity.
Neurotransmitter System Interactions and Receptor Binding Studies (In Vitro)
Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathways
There are no published in vitro receptor binding studies for this compound. Its affinity for dopamine, serotonin, or any other neurotransmitter receptors is unknown. As such, any potential modulatory effects on these critical neurological pathways remain entirely uncharacterized.
Binding Affinity to G Protein-Coupled Receptors (GPCRs)
While direct binding studies on this compound are not extensively available in the public domain, the piperidine (B6355638) moiety is a well-established pharmacophore for GPCR ligands. mdpi.comencyclopedia.pubnih.gov Piperidine derivatives have been shown to exhibit affinity for a range of GPCRs, including histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.orgmonash.edu The nitrogen atom within the piperidine ring can act as a proton acceptor, forming crucial interactions with receptor binding pockets. acs.org
Studies on dual-acting histamine H3 and sigma-1 receptor ligands have highlighted the importance of the piperidine core for high-affinity binding. acs.orgmonash.edu For instance, in a series of piperidine-based compounds, the piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity. nih.gov Molecular modeling studies suggest that the protonated piperidine ring can form a key salt bridge interaction with amino acid residues, such as glutamic acid (Glu172), in the sigma-1 receptor binding pocket, which is crucial for high biological activity. acs.org
The affinity of piperidine derivatives for GPCRs can be modulated by the nature of the substituents on the piperidine ring and the linker connecting it to other parts of the molecule. For example, the length of an alkyl chain connecting the piperidine ring to another pharmacophore can influence binding affinity at the H3 receptor. acs.org Given that this compound possesses an unsubstituted piperidine ring, its binding profile would likely be influenced by the aminopropanone side chain.
Table 1: Representative Binding Affinities of Piperidine Derivatives at GPCRs
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Compound 5 | Histamine H3 Receptor | 7.70 |
| Sigma-1 Receptor | 3.64 | |
| Compound 11 | Histamine H3 Receptor | 6.2 |
| Sigma-1 Receptor | 4.41 | |
| Compound 12 | Histamine H3 Receptor | Varies |
| Sigma-1 Receptor | Varies |
This table presents data for representative piperidine-containing compounds to illustrate the potential for GPCR binding and is not data for this compound. Data sourced from studies on dual histamine H3 and sigma-1 receptor ligands. nih.govacs.org
Cell-Based Assays for Biological Response Assessment (In Vitro)
The cytotoxic and pro-apoptotic potential of compounds containing the piperidine scaffold has been demonstrated in various in vitro studies.
Research on novel piperidone compounds, which share the piperidine core, has shown that they can induce alterations in the cell cycle of cancer cell lines. nih.gov Specifically, treatment with these compounds led to DNA fragmentation, as evidenced by an increase in the sub-G0/G1 cell population in lymphoma and colon cancer cell lines. nih.gov This accumulation in the sub-G0/G1 phase is often indicative of apoptotic cell death.
The induction of apoptosis is a key mechanism for many anticancer agents. Piperidine derivatives have been shown to trigger apoptotic pathways in various cancer cells. nih.govnih.govresearchgate.net For example, two novel piperidone compounds were found to induce apoptosis in human prostate and lymphoma cancer cell lines. nih.gov The mechanism of this apoptosis induction was linked to the intrinsic pathway, involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases 3 and 7. nih.gov Caspase-3/7 activation is a hallmark of apoptosis. nih.gov
Furthermore, certain platinum-based complexes containing a piperidine ligand have demonstrated the ability to induce apoptosis in tumor cells, with the mode of cell death confirmed by early phosphatidylserine (B164497) exposure and characteristic morphological changes. nih.gov
Table 2: Apoptotic Effects of Representative Piperidine-Containing Compounds
| Compound Class | Cell Line | Observed Effect |
| Novel Piperidones | Lymphoma and Colon Cancer | DNA fragmentation (sub-G0/G1 increase) |
| Prostate and Lymphoma | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | |
| trans-platinum piperidine derivatives | Ovarian and Colon Tumor | Phosphatidylserine exposure, caspase activation, morphological changes indicative of apoptosis |
This table summarizes findings for representative piperidine-containing compounds to illustrate potential apoptotic mechanisms and is not specific to this compound. Data sourced from studies on novel piperidones and platinum-piperidine complexes. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Correlating Structural Modifications with In Vitro Biological Efficacy and Target Engagement
In a study of piperidinothiosemicarbazones, the type of substituent on the pyridine (B92270) ring, to which the piperidine was attached, was found to be of great importance for antituberculous activity. mdpi.com Compounds with a piperidine group often showed the strongest potency, and the activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine, suggesting that the basicity and lipophilicity of the cyclic amine are crucial factors. mdpi.com
For monoamine oxidase (MAO) inhibitors with a piperine-like structure, the presence of the piperidine ring is important for activity. nih.gov Modifications to the piperidine ring, such as the introduction of a 4-methyl substituent, can lead to high inhibitory activity for MAO-B. acs.org
These findings suggest that for this compound, modifications to the piperidine ring, such as alkyl substitution, or changes to the aminopropanone side chain, would likely have a significant impact on its biological activity and target engagement.
Off-Target Binding and Selectivity Profiling in Biological Systems
In the context of dual-acting ligands, the piperidine moiety has been identified as a key determinant of selectivity. For example, in a series of compounds targeting histamine H3 and sigma receptors, the replacement of a piperazine (B1678402) ring with a piperidine ring significantly altered the affinity for the sigma-1 receptor, demonstrating the profound impact of this heterocycle on selectivity. nih.gov
The selectivity profile of this compound would need to be experimentally determined through broad screening against a panel of receptors and enzymes. Based on the literature for related compounds, it is plausible that it could interact with multiple targets, and understanding this profile would be essential for any further development.
Future Research Directions and Potential Academic Applications
Development of Novel Green Chemistry Approaches for Sustainable Synthesis
The synthesis of piperidine-containing compounds has traditionally relied on methods that are effective but may not align with the principles of green chemistry. Future research is poised to develop more sustainable synthetic routes to 3-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives. A promising avenue involves the use of amino acids as starting materials in place of more hazardous reagents like ammonia, a concept that has been explored for other piperidone structures. researchgate.net Research into solid-phase peptide synthesis (SPPS) has identified greener alternatives to piperidine (B6355638) itself for Fmoc removal, such as 3-(diethylamino)propylamine (B94944) (DEAPA), highlighting a trend towards more environmentally benign reagents in related chemical processes. rsc.org The development of catalytic methods, use of renewable solvents, and optimization of reaction conditions to improve atom economy and reduce waste will be critical. Continuous flow reactors, which offer enhanced safety, better reaction control, and easier scalability, represent another key area for developing sustainable industrial production methods for this class of compounds.
Application of Advanced Spectroscopic Probes for In Vitro Biological Systems
Understanding the mechanism of action of biologically active compounds requires sophisticated analytical techniques. While detailed studies on this compound are emerging, its structural motifs suggest it can serve as a parent structure for developing advanced spectroscopic probes. Future research could focus on synthesizing analogs of this compound that incorporate fluorophores or other spectroscopic handles. These modified molecules could be used in techniques like fluorescence resonance energy transfer (FRET) or nuclear magnetic resonance (NMR) spectroscopy to study their binding and interactions with biological targets, such as enzymes and receptors, in real-time within in vitro systems. researchgate.net The presence of both amino and carbonyl groups allows for interactions that could be precisely monitored to elucidate structure-activity relationships and dynamic biological processes.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The fields of drug discovery and materials science are being revolutionized by machine learning (ML) and artificial intelligence (AI). arxiv.org These computational tools can be applied to the vast chemical space surrounding this compound. Future research will likely involve the use of generative models to design novel derivatives with optimized properties. arxiv.org By training algorithms on existing data for piperidine-containing compounds, AI models can predict the biological activity, pharmacokinetic profiles, and potential toxicity of new, unsynthesized analogs. This in silico approach can dramatically accelerate the discovery process, prioritizing the synthesis of candidates with the highest probability of success for specific applications, such as modulators of neurotransmitter receptors. arxiv.orgsmolecule.com
Role as Versatile Building Blocks in the Synthesis of Complex Natural Products and Designed Molecules
The inherent chemical functionalities of this compound make it a valuable building block in organic synthesis. bldpharm.com The primary amine can be readily modified, and the piperidine ring serves as a common scaffold in many pharmacologically active agents. Researchers can utilize this compound as a key intermediate for constructing more complex molecules, including analogs of natural products or novel therapeutic agents targeting neurological or cardiovascular disorders. myskinrecipes.com Its utility as a precursor is evident in the synthesis of various pharmaceutical compounds where the piperidine moiety is known to confer favorable properties like enhanced metabolic stability and bioavailability.
Conceptual Design of Prodrugs and Targeted Delivery Systems for Research Tools
The concept of a prodrug—an inactive compound that is converted into an active drug in the body—is a well-established strategy to overcome pharmaceutical challenges. nih.govmdpi.com The structure of this compound is well-suited for the conceptual design of prodrugs for research purposes. The primary amino group can be linked to various promoieties, such as amino acids or polyethylene (B3416737) glycol (PEG), to modify its physicochemical properties. mdpi.com For instance, attaching an amino acid could leverage specific transporters to enhance cell permeability or target specific tissues. mdpi.com A pH-sensitive linker could be incorporated to trigger the release of the parent compound in a specific cellular compartment, a strategy that has been successfully demonstrated with other amine-containing molecules. nih.gov These conceptually designed prodrugs could serve as powerful research tools to study drug delivery mechanisms and target engagement.
Contribution to Understanding Fundamental Chemical and Biological Processes
Molecules with specific structural features are essential tools for probing the complexities of biological systems. Due to the prevalence of the piperidine ring in neuropharmacology, this compound and its derivatives are of interest for studying fundamental biological processes. myskinrecipes.com Analogs of this compound have been investigated for their potential to modulate neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) receptors. smolecule.commyskinrecipes.com By systematically modifying its structure and observing the effects on receptor binding and function, researchers can gain deeper insights into the molecular basis of neurotransmission. These studies contribute to a fundamental understanding of receptor pharmacology and can inform the design of next-generation therapeutic agents for neurological and psychiatric disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Amino-1-(piperidin-1-yl)propan-1-one, and how can reaction yields be optimized?
- Methodology : A common approach involves Mannich base synthesis. For example, refluxing this compound with formaldehyde and amines in ethanol for 4 hours, followed by recrystallization from acetone, yields derivatives with high purity . Optimization strategies include:
- Adjusting solvent polarity (e.g., ethyl alcohol vs. DMF) to improve solubility.
- Modifying stoichiometric ratios of reactants (e.g., excess formaldehyde for complete conversion).
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Key Considerations : Temperature control (reflux vs. room temperature) and post-reaction incubation time (e.g., overnight) significantly influence yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and ketone C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (GC-MS or LC-MS) : Confirms molecular weight (e.g., molecular ion peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Approach :
- Use SHELXL’s TWIN and BASF commands to model twinning and adjust scale factors for overlapping reflections .
- Validate hydrogen bonding networks and thermal displacement parameters (ADPs) using SHELXPRO to detect overfitting .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemical assignments .
Q. What strategies are employed to analyze the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Reagent Selection : Use halogenating agents (e.g., PCl₅) or nucleophiles (e.g., Grignard reagents) under anhydrous conditions .
- Kinetic Studies : Monitor reaction progress under varying temperatures (0°C to reflux) and solvent polarities (e.g., DMF vs. THF) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the piperidine ring) to track regioselectivity via NMR .
- Data Interpretation : Low yields in substitution reactions may indicate steric hindrance from the piperidine ring; mitigate by using bulky leaving groups or polar aprotic solvents .
Q. How can researchers design biological assays to evaluate therapeutic potential?
- Assay Development :
- Target Selection : Prioritize targets based on structural analogs (e.g., piperidine-containing compounds with anti-inflammatory or analgesic activity) .
- In Vitro Models : Test inhibition of cyclooxygenase (COX) or cytokine release in macrophage cell lines .
- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .
- Validation : Cross-reference with computational docking studies to correlate bioactivity with piperidine ring conformation and hydrogen bonding .
Data Contradiction Analysis
Q. How should conflicting solubility data be addressed in formulation studies?
- Resolution Steps :
- Replicate experiments using standardized solvents (e.g., USP-grade water, DMSO) and controlled pH .
- Compare with structurally similar compounds (e.g., 3-(dimethylamino)-1-phenylpropan-1-ol) to identify trends in solubility .
- Use Hansen solubility parameters (HSPs) to predict miscibility gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
